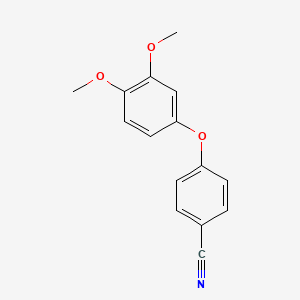
4-Cyanophenyl 3,4-dimethoxyphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanophenyl 3,4-dimethoxyphenyl ether is an organic compound with the molecular formula C15H13NO3 It is characterized by the presence of a cyanophenyl group and a dimethoxyphenyl group connected via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 3,4-dimethoxyphenyl ether typically involves the reaction of 4-cyanophenol with 3,4-dimethoxyphenol in the presence of a suitable base and a coupling agent. One common method is the use of the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: 4-Cyanophenyl 3,4-dimethoxyphenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The ether linkage can be cleaved under certain conditions, leading to the formation of phenolic derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Acidic or basic conditions can facilitate the cleavage of the ether bond.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
4-Cyanophenyl 3,4-dimethoxyphenyl ether has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism by which 4-Cyanophenyl 3,4-dimethoxyphenyl ether exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reactant that undergoes various transformations to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
類似化合物との比較
4-Cyanophenyl ether: Shares the cyanophenyl group but lacks the dimethoxyphenyl group.
3,4-Dimethoxyphenyl ether: Contains the dimethoxyphenyl group but lacks the cyanophenyl group.
4,4’-Oxydibenzonitrile: Contains two cyanophenyl groups connected by an ether linkage.
Uniqueness: 4-Cyanophenyl 3,4-dimethoxyphenyl ether is unique due to the combination of the cyanophenyl and dimethoxyphenyl groups
特性
分子式 |
C15H13NO3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
4-(3,4-dimethoxyphenoxy)benzonitrile |
InChI |
InChI=1S/C15H13NO3/c1-17-14-8-7-13(9-15(14)18-2)19-12-5-3-11(10-16)4-6-12/h3-9H,1-2H3 |
InChIキー |
WHHOYOFGFAVDCU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)OC2=CC=C(C=C2)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


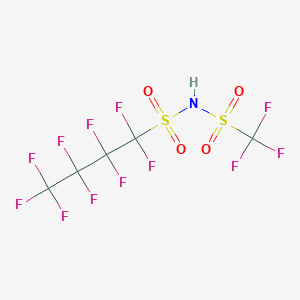
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)

![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)

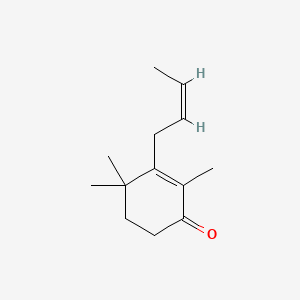

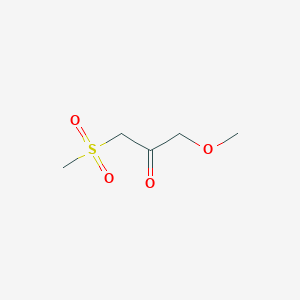
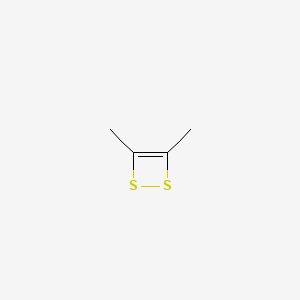
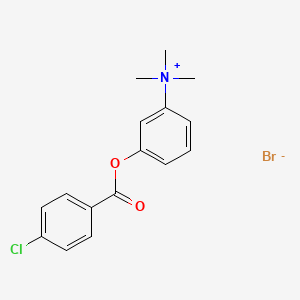
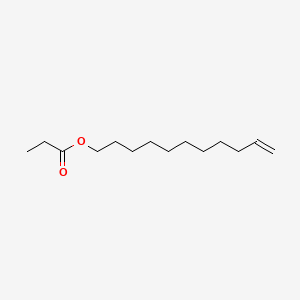

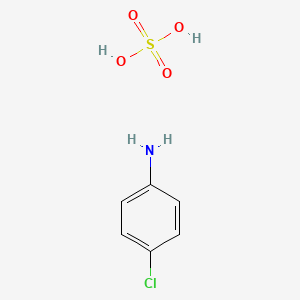
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)
